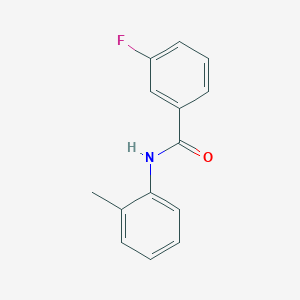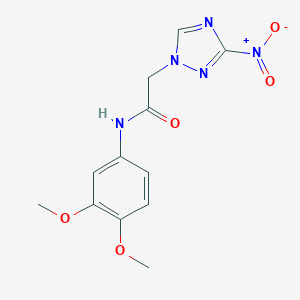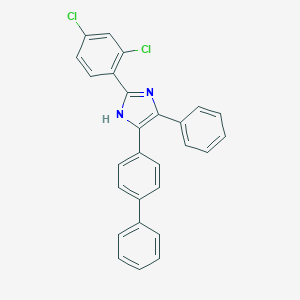
7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative. Purines are biologically significant and are part of DNA, RNA, and ATP. The compound also contains a 4-chlorobenzyl group and an ethylsulfanyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the purine ring. The 4-chlorobenzyl group would add to this complexity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, purines and chlorobenzylic compounds are known to undergo a variety of chemical reactions. For example, chlorobenzylic compounds can be oxidized to form aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the chlorobenzyl group could potentially make the compound more reactive .Mécanisme D'action
Target of Action
The primary target of SMR000009151 is the molecular chaperone DnaK . DnaK is a heat shock protein that assists in protein folding and the prevention of protein aggregation, playing a crucial role in maintaining cellular homeostasis.
Mode of Action
SMR000009151 interacts with DnaK, inhibiting its function . This interaction disrupts the normal functioning of DnaK, leading to changes in protein folding processes within the cell. The exact nature of this interaction and the resulting changes are still under investigation.
Biochemical Pathways
The disruption of DnaK’s function affects various biochemical pathways, particularly those involving protein synthesis and folding . This can lead to a decrease in the formation of biofilms, complex structures of microorganisms that can be resistant to antimicrobial agents .
Result of Action
The inhibition of DnaK by SMR000009151 leads to a reduction in biofilm formation . Biofilms are often resistant to antimicrobial agents, so this reduction can potentially increase the susceptibility of the microorganisms to these agents .
Avantages Et Limitations Des Expériences En Laboratoire
Clopidogrel is a widely used antiplatelet drug and has been extensively studied in clinical trials. This makes it a valuable tool for investigating the role of platelets in thrombotic events. However, 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione has limitations in laboratory experiments due to its irreversible binding to the P2Y12 receptor, which makes it difficult to study the effects of reversible P2Y12 inhibitors. Additionally, this compound has been shown to have variable response rates in different patient populations, which may limit its utility in certain experimental settings.
Orientations Futures
1. Investigation of the optimal dosing and duration of 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione therapy in different patient populations.
2. Development of novel antiplatelet agents that target different pathways involved in platelet activation and aggregation.
3. Investigation of the potential role of this compound in the prevention of non-cardiovascular diseases, such as cancer and Alzheimer's disease.
4. Investigation of the potential use of this compound in combination with other drugs, such as statins and anticoagulants, to further reduce the risk of thrombotic events.
5. Investigation of the potential role of this compound in the treatment of thrombotic disorders other than cardiovascular diseases, such as deep vein thrombosis and pulmonary embolism.
6. Investigation of the potential use of this compound in the prevention of thrombotic events in high-risk populations, such as patients undergoing major surgery or cancer chemotherapy.
7. Investigation of the potential role of this compound in the treatment of thrombotic events in patients with bleeding disorders, such as hemophilia.
Méthodes De Synthèse
Clopidogrel is synthesized through a multi-step process starting from 2-chloro-5-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with ethyl 4,4,4-trifluoroacetoacetate to form an enamine, which is subsequently cyclized to form the thienopyridine ring. The chlorobenzyl group is introduced through a palladium-catalyzed coupling reaction with 4-chlorobenzyl bromide. The final step involves deprotection of the Boc group to yield 7-(4-Chloro-benzyl)-8-ethylsulfanyl-3-methyl-3,7-dihydro-purine-2,6-dione.
Applications De Recherche Scientifique
Clopidogrel has been extensively studied in clinical trials and basic research to investigate its efficacy and safety in preventing thrombotic events. It has been shown to be effective in reducing the incidence of recurrent ischemic events in patients with acute coronary syndrome and in reducing the risk of stroke in patients with a history of stroke or transient ischemic attack. Clopidogrel has also been studied in combination with other antiplatelet agents, such as aspirin, to further reduce the risk of thrombotic events.
Propriétés
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-ethylsulfanyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2S/c1-3-23-15-17-12-11(13(21)18-14(22)19(12)2)20(15)8-9-4-6-10(16)7-5-9/h4-7H,3,8H2,1-2H3,(H,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWPMJHCJGOPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Nitro-[1,2,4]triazol-1-yl)-N-(1-phenyl-ethyl)-acetamide](/img/structure/B403884.png)
![2-(3-nitro-1H-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B403885.png)


![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403889.png)

![(4Z)-4-[2-(5-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403894.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403895.png)
![4-[(2-Chloro-5-trifluoromethyl-phenyl)-hydrazono]-2-[4-(4-methoxy-phenyl)-thiazo](/img/structure/B403897.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403898.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403899.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403902.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-phenoxyphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403903.png)
![2-[(2Z)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]anthracene-9,10-dione](/img/structure/B403906.png)